Methyl 4-Morpholinobenzoate
Overview
Description
Methyl 4-Morpholinobenzoate is an organic compound with the molecular formula C12H15NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with a morpholine group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-Morpholinobenzoate can be synthesized through several methods. One common method involves the esterification of 4-morpholinobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-Morpholinobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-morpholinobenzoic acid, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Methyl 4-Morpholinobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-Morpholinobenzoate involves its interaction with specific molecular targets. The morpholine group can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular targets.
Comparison with Similar Compounds
Methyl 4-Aminobenzoate: Similar structure but with an amino group instead of a morpholine group.
Methyl 4-Hydroxybenzoate: Contains a hydroxyl group at the para position instead of a morpholine group.
Methyl 4-Nitrobenzoate: Features a nitro group at the para position.
Uniqueness: Methyl 4-Morpholinobenzoate is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
methyl 4-morpholin-4-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)10-2-4-11(5-3-10)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSNLLYQDUZFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409199 | |
Record name | Methyl 4-Morpholinobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23676-05-3 | |
Record name | Methyl 4-Morpholinobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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